5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28FN5O2S/c31-22-12-10-21(11-13-22)20-39-30-33-25-9-5-4-8-24(25)28-32-26(29(38)36(28)30)14-15-27(37)35-18-16-34(17-19-35)23-6-2-1-3-7-23/h1-13,26H,14-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJXOZVXUNFEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related molecules, emphasizing substituent effects and biological activities:
Key Findings:
Substituent Effects on Bioactivity :
- The phenylpiperazine group in the target compound may enhance CNS penetration compared to simpler alkyl chains (e.g., isopropyl in the dimethoxy analogue) .
- Fluorine substitution improves metabolic stability and binding affinity to aromatic receptor pockets, as seen in µOR-targeting compounds .
In contrast, rigid planar structures (e.g., thiazole-pyrazole hybrids) exhibit reduced adaptability, limiting target engagement .
Pharmacokinetic Predictions: The target compound’s logP (predicted ~3.5) and polar surface area (~75 Ų) suggest moderate blood-brain barrier permeability, comparable to the 4-chlorophenyl analogue in .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
The compound’s synthesis involves multi-step reactions, including:
- Sulfanyl group introduction : Thiol-ether formation via nucleophilic substitution between 4-fluorobenzyl mercaptan and a halogenated intermediate (e.g., brominated imidazoquinazoline core) under inert conditions (N₂ atmosphere) .
- Piperazine coupling : Amide bond formation between the 3-oxo-propyl chain and 4-phenylpiperazine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Reaction optimization via Design of Experiments (DoE) can minimize side products, as seen in analogous syntheses .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of the imidazoquinazoline core and substituent positions (e.g., sulfanyl group at C5, piperazine at C2) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₃₀H₂₈FN₅O₂S) .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity and identify by-products .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition : Screening against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
- Cellular viability : MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the 4-phenylpiperazine moiety’s affinity for GPCRs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Fluorophenyl vs. chlorophenyl substitution : Replace the 4-fluorobenzyl group with 4-Cl to enhance lipophilicity and blood-brain barrier penetration, as seen in related imidazoquinazolines .
- Piperazine modifications : Introduce cyclohexyl or morpholino groups to reduce off-target receptor binding .
- Propyl chain length : Shorten the 3-oxo-propyl linker to improve metabolic stability, monitored via in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response reevaluation : Perform IC₅₀ determinations across multiple cell lines (≥3) to rule out cell-specific effects .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., KINOMEscan®) to identify unintended kinase interactions .
- Solubility adjustments : Replace DMSO with cyclodextrin-based formulations in in vivo studies to avoid solvent-induced artifacts .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Molecular docking : Predict binding modes to target proteins (e.g., EGFR) using AutoDock Vina; prioritize derivatives with stronger hydrogen bonds to catalytic lysine residues .
- ADMET prediction : Use QikProp or SwissADME to optimize logP (target 2–4), polar surface area (<90 Ų), and CYP450 inhibition profiles .
- Metabolic site prediction : Identify labile sites (e.g., sulfanyl group) via GLORYx to guide deuterium incorporation or steric shielding .
Methodological Considerations
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., thiol-ether formation) to enhance reproducibility and safety .
- DoE optimization : Use fractional factorial designs to evaluate temperature, solvent polarity, and catalyst loading effects on yield .
- In-line analytics : Pair ReactIR with HPLC to monitor intermediate formation in real time .
Q. How are stability and degradation products characterized under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- LC-MS/MS analysis : Identify degradation products (e.g., sulfoxide formation from sulfanyl oxidation) using high-resolution tandem MS .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze monthly per ICH guidelines .
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